molecular formula C18H26N4O3 B5649371 4-[(1,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one

4-[(1,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one

Cat. No. B5649371
M. Wt: 346.4 g/mol
InChI Key: ZFLIJWGGEQHVPH-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals that are significant for their unique structures and potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The spiropyran and triaza-dodecane frameworks, as suggested by its nomenclature, imply a complex structure with potential biological activity and chemical reactivity.

Synthesis Analysis

The synthesis of complex molecules such as this often involves multi-step chemical reactions, starting from simpler precursors. For example, derivatives of triazolopyridine and triazaspiro compounds have been synthesized through reactions involving amino, azido, and alkylation steps. These processes are meticulously designed to ensure the correct attachment of functional groups and the formation of the desired molecular architecture. The synthesis pathways typically employ strategies such as cyclization, nucleophilic substitution, and condensation reactions (Kuroyan et al., 1986).

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These methods provide detailed insights into the compound's geometry, electronic distribution, and the spatial arrangement of atoms, which are critical for understanding its chemical behavior and reactivity. For instance, the crystal structures of related compounds reveal the importance of cage-type and π-π dimeric motifs in determining their solid-state arrangements (de Souza et al., 2015).

properties

IUPAC Name

4-(1,6-dimethyl-2-oxopyridine-3-carbonyl)-1-methyl-1,4,10-triazaspiro[5.6]dodecan-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O3/c1-13-4-5-14(16(24)21(13)3)17(25)22-11-10-20(2)18(12-22)7-6-15(23)19-9-8-18/h4-5H,6-12H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFLIJWGGEQHVPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C(=O)N1C)C(=O)N2CCN(C3(C2)CCC(=O)NCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(1,6-Dimethyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one

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